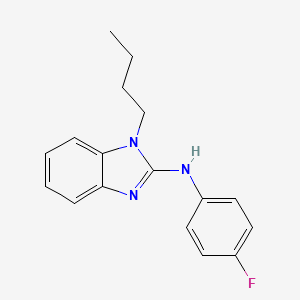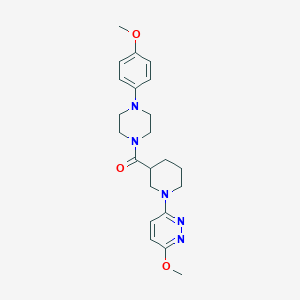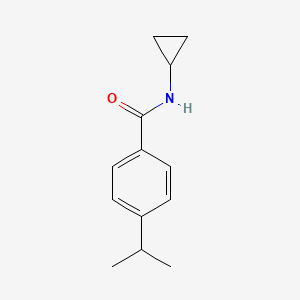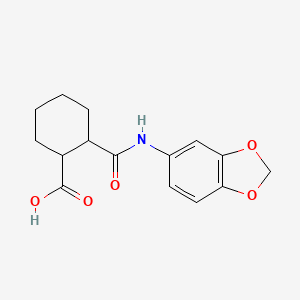
(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine: is a compound that combines the structural features of benzimidazole and fluorophenylamine. Benzimidazole is a heterocyclic aromatic organic compound, known for its wide range of biological activities, while fluorophenylamine introduces a fluorine atom, which can significantly alter the compound’s chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate to introduce the butyl group.
Amination: The final step involves the introduction of the 4-fluorophenylamine group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential applications in drug discovery and development. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and the addition of a fluorophenyl group can enhance these activities.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Fluorine atoms in pharmaceuticals often improve metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Specific pathways involved may include inhibition of DNA synthesis in microbial cells or modulation of signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure with broad biological activity.
4-Fluoroaniline: A simple fluorinated aromatic amine.
1-Butylbenzimidazole: A benzimidazole derivative with an alkyl group.
Uniqueness
(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine is unique due to the combination of a butyl group, a benzimidazole core, and a fluorophenylamine moiety. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for improved pharmacokinetics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18FN3 |
|---|---|
Molecular Weight |
283.34 g/mol |
IUPAC Name |
1-butyl-N-(4-fluorophenyl)benzimidazol-2-amine |
InChI |
InChI=1S/C17H18FN3/c1-2-3-12-21-16-7-5-4-6-15(16)20-17(21)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
MBPZJKQNCOGQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978296.png)

![N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)

![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B10978321.png)
![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)



![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10978368.png)
![methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10978370.png)
![2-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10978380.png)
